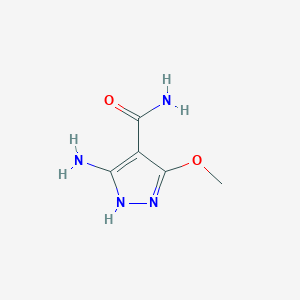
(1S,2R)-1-氨基-2,3-二氢-1H-茚-2-醇
概述
描述
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable subject for research and application in different scientific domains.
科学研究应用
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
Target of Action
The primary target of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-Amino-2-indanol, is the Dopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thus terminating the action of dopamine .
Mode of Action
The compound interacts with its target, the Dopamine transporter, by binding to it and inhibiting its function . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .
Biochemical Pathways
The inhibition of the Dopamine transporter affects the dopaminergic neurotransmission pathway . This can lead to downstream effects such as mood elevation and increased alertness, which are associated with increased dopamine activity in the brain .
Pharmacokinetics
Levomilnacipran, an enantiomer of milnacipran ((1S,2R)-milnacipran), has been shown to have good bioavailability and is well-tolerated at high doses . .
Result of Action
The inhibition of the Dopamine transporter by (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol leads to an increase in the concentration of dopamine in the synaptic cleft . This can result in enhanced dopaminergic neurotransmission, potentially leading to effects such as mood elevation and increased alertness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves enantioselective synthesis methods. One common approach is the reduction of the corresponding ketone using chiral catalysts or reagents to achieve the desired stereochemistry. Another method involves the use of chiral auxiliaries to direct the stereoselective formation of the compound.
Industrial Production Methods
Industrial production of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol often employs large-scale enantioselective catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer, making the compound suitable for various applications in pharmaceuticals and other industries.
化学反应分析
Types of Reactions
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.
相似化合物的比较
Similar Compounds
- (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
- (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
- (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
The uniqueness of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
属性
IUPAC Name |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155191, DTXSID601335000 | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126456-43-7, 7480-35-5 | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-indanol, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lend itself to its role as a chiral auxiliary and ligand in asymmetric synthesis?
A1: (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol possesses both a primary amine and a secondary alcohol functionality within a rigid cyclic structure. This unique arrangement creates a chiral environment suitable for enantioselective transformations. The amine group can act as a Lewis base, coordinating to metals or forming imines and enamines. Simultaneously, the hydroxyl group can participate in hydrogen bonding, influencing substrate orientation and enhancing stereoselectivity. This versatility allows it to serve as a chiral auxiliary or ligand in various asymmetric reactions. [, ]
Q2: Can you elaborate on the role of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in enantiodifferentiation using NMR spectroscopy?
A2: (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and its derivatives can act as chiral solvating agents (CSAs) for NMR enantiodiscrimination of derivatized amino acids. [] When a racemic mixture of a substrate interacts with a chiral CSA, diastereomeric complexes form with distinct NMR signals. This difference in chemical shifts allows for quantifying enantiomeric excess. For example, a thiourea derivative of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol effectively differentiates the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. []
Q3: Are there any reported synthetic applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in the context of asymmetric catalysis?
A4: Yes, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a crucial building block for generating chiral oxazaborolidine catalysts in situ. [] This process involves reacting (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with tetrabutylammonium borohydride and methyl iodide. The resulting chiral oxazaborolidine effectively catalyzes the enantioselective reduction of prochiral ketones, achieving enantiomeric excesses of up to 96%. This approach highlights the potential of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in developing efficient and selective catalytic systems for asymmetric synthesis. []
Q4: What are the key considerations in developing efficient and sustainable synthetic routes for (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol?
A5: Developing sustainable synthetic routes for (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol requires addressing several crucial aspects: * Atom Economy and Step Efficiency: Designing syntheses that maximize atom utilization and minimize waste generation is essential. []* Stereochemical Control: Achieving high enantioselectivity and diastereoselectivity is crucial, often necessitating the development of novel asymmetric transformations or the use of efficient chiral resolution techniques. [] * Use of Benign Reagents and Solvents: Employing environmentally benign reagents and solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. * Catalytic Processes: Exploring catalytic routes, particularly those involving recyclable catalysts, can enhance both the economic and environmental sustainability of the synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)




